molecular formula C10H20ClNO2 B14233773 N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride CAS No. 821800-99-1

N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride

Katalognummer: B14233773
CAS-Nummer: 821800-99-1
Molekulargewicht: 221.72 g/mol
InChI-Schlüssel: PIMJSLYCZVCIGY-OZZZDHQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride is a chemical compound with the molecular formula C10H20ClNO2. It is known for its unique structure, which includes a cyclohexyl ring with a hydroxyl group and a butanamide moiety. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring that the compound can be produced in sufficient quantities for commercial use .

Analyse Chemischer Reaktionen

Types of Reactions

N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .

Wissenschaftliche Forschungsanwendungen

N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

821800-99-1

Molekularformel

C10H20ClNO2

Molekulargewicht

221.72 g/mol

IUPAC-Name

N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-2-5-10(13)11-8-6-3-4-7-9(8)12;/h8-9,12H,2-7H2,1H3,(H,11,13);1H/t8-,9-;/m0./s1

InChI-Schlüssel

PIMJSLYCZVCIGY-OZZZDHQUSA-N

Isomerische SMILES

CCCC(=O)N[C@H]1CCCC[C@@H]1O.Cl

Kanonische SMILES

CCCC(=O)NC1CCCCC1O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.